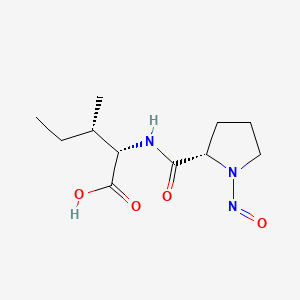![molecular formula C8H22HgO6Si2 B14398474 Bis[(trimethoxysilyl)methyl]mercury CAS No. 88242-84-6](/img/structure/B14398474.png)
Bis[(trimethoxysilyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(trimethoxysilyl)methyl]mercury is a chemical compound that features both organosilicon and organomercury components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(trimethoxysilyl)methyl]mercury typically involves the reaction of trimethoxysilyl-containing precursors with mercury salts under controlled conditions. One common method involves the reaction of trimethoxysilyl bromide with sodium amalgam, which results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to the specialized nature of this compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and purity standards are maintained.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(trimethoxysilyl)methyl]mercury can undergo various chemical reactions, including:
Decomposition: On prolonged heating or exposure to light, it decomposes to form hexamethyldisilane and elemental mercury.
Substitution: Reaction with hydrogen chloride results in the formation of trimethylsilane and trimethylsilyl chloride.
Common Reagents and Conditions
Hydrogen Chloride: Used in substitution reactions to produce trimethylsilane and trimethylsilyl chloride.
Heat and Light: Can induce decomposition to hexamethyldisilane and mercury.
Major Products
Hexamethyldisilane: Formed during decomposition.
Trimethylsilane and Trimethylsilyl Chloride: Formed during substitution reactions with hydrogen chloride.
Applications De Recherche Scientifique
Bis[(trimethoxysilyl)methyl]mercury has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bis[(trimethoxysilyl)methyl]mercury involves its ability to interact with various molecular targets through its organosilicon and organomercury components. The mercury component can form bonds with sulfur-containing biomolecules, while the silicon component can interact with other silicon-based materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)mercury: Another organomercury compound with similar structural features.
Trimethylsilyl Compounds: Compounds containing the trimethylsilyl group, which share some chemical properties.
Propriétés
Numéro CAS |
88242-84-6 |
|---|---|
Formule moléculaire |
C8H22HgO6Si2 |
Poids moléculaire |
471.02 g/mol |
Nom IUPAC |
bis(trimethoxysilylmethyl)mercury |
InChI |
InChI=1S/2C4H11O3Si.Hg/c2*1-5-8(4,6-2)7-3;/h2*4H2,1-3H3; |
Clé InChI |
GZDVRUSVGWWNRQ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C[Hg]C[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)

![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
